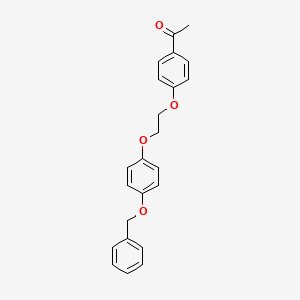

1-(4-(2-(4-(Benzyloxy)phénoxy)éthoxy)phényl)éthanone

Vue d'ensemble

Description

1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone is a useful research compound. Its molecular formula is C23H22O4 and its molecular weight is 362.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

C23H22O4C_{23}H_{22}O_{4}C23H22O4

, a une température de fusion de 170 - 172°C et est principalement utilisée dans la recherche en protéomique .Recherche en protéomique

Ce composé est utilisé en protéomique pour étudier les interactions et les fonctions des protéines. Il peut être utilisé pour modifier les protéines ou les peptides afin d'étudier leurs relations structure-activité. Le groupe benzyloxy du composé peut être impliqué dans la liaison aux protéines, ce qui le rend précieux pour la chromatographie d'affinité .

Synthèse organique

En synthèse organique, ce composé sert de précurseur ou d'intermédiaire. Sa position benzylique est réactive, permettant des modifications chimiques supplémentaires telles que la bromation radicalaire, la substitution nucléophile et l'oxydation . Cette réactivité peut être exploitée pour synthétiser des molécules complexes pour les produits pharmaceutiques ou la science des matériaux.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone are currently unknown. This compound is a specialty product for proteomics research

Mode of Action

The mode of action of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone is not well-documented. Given its structure, it may interact with its targets via non-covalent interactions such as hydrogen bonding and aromatic stacking. The benzyloxy and phenoxy groups could potentially interact with aromatic amino acids in protein targets .

Biochemical Pathways

Compounds with similar structures have been known to affect pathways involving aromatic compounds

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone are not well-studied. Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins. The compound has a molecular weight of 362.42 , which is within the range generally favorable for oral bioavailability.

Analyse Biochimique

Biochemical Properties

1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in free radical bromination, nucleophilic substitution, and oxidation reactions . It interacts with enzymes involved in these reactions, such as N-bromosuccinimide (NBS), which facilitates the formation of succinimidyl radicals

Cellular Effects

1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the stability and function of proteins and enzymes, thereby impacting overall cell function . These effects are essential for understanding the compound’s potential therapeutic applications and its role in cellular biochemistry.

Molecular Mechanism

The molecular mechanism of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to participate in various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions are facilitated by the compound’s ability to form stable intermediates and interact with specific enzymes, leading to changes in cellular function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to changes in its biochemical properties and interactions . Understanding these temporal effects is essential for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition and disruption of cellular processes . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety in biomedical applications.

Metabolic Pathways

1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone is involved in various metabolic pathways, including those related to free radical bromination and nucleophilic substitution The compound interacts with enzymes and cofactors that facilitate these reactions, leading to changes in metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of 1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function. Understanding the transport and distribution of the compound is crucial for designing targeted therapies and studying its effects on cellular processes.

Subcellular Localization

1-(4-(2-(4-(Benzyloxy)phenoxy)ethoxy)phenyl)ethanone exhibits specific subcellular localization, which influences its activity and function. The compound’s structure and post-translational modifications may direct it to specific compartments or organelles within the cell

Propriétés

IUPAC Name |

1-[4-[2-(4-phenylmethoxyphenoxy)ethoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O4/c1-18(24)20-7-9-21(10-8-20)25-15-16-26-22-11-13-23(14-12-22)27-17-19-5-3-2-4-6-19/h2-14H,15-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIXZTJBQVHPPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594782 | |

| Record name | 1-(4-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937601-89-3 | |

| Record name | 1-[4-[2-[4-(Phenylmethoxy)phenoxy]ethoxy]phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1288060.png)

![2-Bromo-1-[4-(2-furyl)phenyl]ethanone](/img/structure/B1288067.png)

![[3-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1288068.png)